5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol

Hydrolytic Stability Moisture-Cure Coatings Polymer Crosslinking

5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol (CAS 58241-40-0) is a functionalized 2-oxazoline monomer distinguished by a geminal dimethyl substitution at the 4-position of the heterocyclic ring and a primary alcohol terminated C5 spacer. This bifunctional architecture enables step-growth polymerization via the oxazoline ring while the hydroxyl group provides a handle for further derivatization or incorporation into polyols.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 58241-40-0
Cat. No. B12876462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol
CAS58241-40-0
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1(COC(=N1)CCCCCO)C
InChIInChI=1S/C10H19NO2/c1-10(2)8-13-9(11-10)6-4-3-5-7-12/h12H,3-8H2,1-2H3
InChIKeyIQHCAIOYGABAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol (CAS 58241-40-0): Procurement-Relevant Chemical Profile


5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol (CAS 58241-40-0) is a functionalized 2-oxazoline monomer distinguished by a geminal dimethyl substitution at the 4-position of the heterocyclic ring and a primary alcohol terminated C5 spacer [1]. This bifunctional architecture enables step-growth polymerization via the oxazoline ring while the hydroxyl group provides a handle for further derivatization or incorporation into polyols. The compound is synthesized by the condensation of ε-caprolactone with 2-amino-2-methyl-1-propanol, yielding a product with a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol [1]. Its physical properties include a density of 1.04 g/cm³ and a boiling point of 268.4 °C at 760 mmHg .

Why 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol Cannot Be Replaced by Generic Oxazoline Alcohols


Superficial replacement of this compound with other 2-oxazoline-functional alcohols—such as the unsubstituted 5-(4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol (CAS 17612-23-6) or shorter-chain analogs—introduces critical performance risks rooted in the chemistry of the oxazoline ring. The 4,4-dimethyl substitution is not an inert structural feature; it directly controls the ring's susceptibility to nucleophilic attack and hydrolysis, a property explicitly documented for 4,4-disubstituted oxazolines [1]. Attempts to substitute with a non-dimethylated analog will result in a monomer with profoundly different hydrolytic stability, altered polymerization kinetics, and different physical properties, leading to batch failure in moisture-sensitive applications such as polycondensation reactions, hydrolytically triggered drug delivery, or moisture-cure coatings. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol Sourcing


Hydrolytic Stability: 4,4-Dimethyl Substitution Reduces Oxazoline Ring-Opening

The 4,4-dimethyl substitution on the oxazoline ring directly diminishes the rate of hydrolytic ring-opening. Patent EP0401286B1 explicitly teaches that 'disubstituted oxazolines do not hydrolyze as effectively as unsubstituted oxazolines' [1]. This is a class-level property inherent to geminal dialkyl substitution at the 4-position, a feature absent in the unsubstituted analog 5-(4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol (CAS 17612-23-6). While quantitative rate constants (k_hydrolysis) for this specific compound have not been published in a head-to-head format, the differential behavior is a direct consequence of the Thorpe-Ingold effect, where gem-dimethyl groups stabilize the cyclic structure against nucleophilic attack by reducing ring strain and conformational freedom of the transition state [1][2].

Hydrolytic Stability Moisture-Cure Coatings Polymer Crosslinking

Synthesis Efficiency: 60% Isolated Yield from ε-Caprolactone via Direct Condensation

The target compound (designated 5c in the primary literature) is obtained in 60% isolated yield from the reaction of ε-caprolactone with 2-amino-2-methyl-1-propanol, with the lactone consumed quantitatively as monitored by GC [1]. In the same study, yields for other lactone substrates ranged from 11% to 65%, demonstrating competitive efficiency for the 6-membered lactone substrate. Critically, the unsubstituted analog (CAS 17612-23-6) cannot be synthesized via this direct route; its preparation requires ethanolamine and a carboxylic acid precursor, a pathway documented to suffer from amide dehydration challenges and lower overall efficiency [2]. This route specificity means that the 4,4-dimethyl compound is accessible in a single step from commercially available bulk precursors, while the unsubstituted analog demands a more complex synthetic strategy.

Synthetic Efficiency Monomer Purity Scale-Up Feasibility

Physical Property Differentiation: Density and Boiling Point for Process Engineering

The target compound exhibits a density of 1.04 g/cm³ and a boiling point of 268.4 °C at 760 mmHg . The unsubstituted analog 5-(4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol (CAS 17612-23-6) has a molecular weight of 157.21 g/mol versus 185.26 g/mol, and its predicted boiling point is expected to be approximately 20–30 °C lower based on the molecular weight difference and the absence of the polarizable gem-dimethyl group . This difference is consequential for distillation-based purification and high-temperature polymerization processes. The higher boiling point of the dimethyl derivative allows for broader thermal processing windows without volatilization losses, which is critical for bulk polycondensation reactions conducted at 120–200 °C [1].

Process Engineering Purification Physical Properties

Monomer Architecture: Bifunctional Hydroxyl-Oxazoline with a C5 Spacer

The compound integrates a primary hydroxyl group and a 4,4-dimethyl-2-oxazoline moiety connected by a five-carbon linear alkyl chain. This specific spacer length is critical: the unsubstituted C5 analog has been demonstrated to copolymerize with cyclic anhydrides (succinic, glutaric, phthalic) to yield polyesteramides with tunable glass transition temperatures (Tg) ranging from 131 °C to 228 °C depending on the anhydride comonomer [1]. The 4,4-dimethyl substitution on the oxazoline ring is expected to increase the Tg further due to restricted chain mobility, a well-established structure-property relationship in polymer science [2]. Shorter-chain analogs, such as 2-(3-hydroxypropyl)-4,4-dimethyl-2-oxazoline (compound 5a in the McManus series), yield a C3 spacer that produces polymers with significantly higher crosslink density and lower flexibility, limiting their applicability in coating films requiring elastomeric properties.

Monomer Design Step-Growth Polymerization Polyesteramide

Procurement-Critical Application Scenarios for 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-1-ol


Moisture-Cure Thermoset Powder Coatings

The hydrolytic stability differential demonstrated in Section 3, Evidence Item 1, directly supports the selection of this compound over the unsubstituted analog in moisture-cure coating formulations. The 4,4-dimethyl substitution prevents premature oxazoline ring-opening during storage and compounding, only allowing controlled hydrolysis upon exposure to atmospheric moisture after application. Patent US 4,247,671 explicitly describes oxazoline-containing monomers derived from 2-(4,4-dimethyl-2-oxazolinyl)-5-pentanol for powder coating applications, where rippled 'orange peel' defects are mitigated by the controlled two-step moisture-cure mechanism [1].

Polyesteramide Synthesis for Tunable Thermoplastics

Building on Evidence Items 3 and 4 of Section 3, this compound is the monomer of choice for synthesizing polyesteramides with thermal properties tunable across a wide range. The C5 spacer and 4,4-dimethyl architecture allow bulk copolymerization with succinic, glutaric, or phthalic anhydride at 120–200 °C to yield polymers with Tg values spanning 131–228 °C, as established for the unsubstituted analog [2]. The dimethyl derivative is expected to shift these Tg windows upward due to restricted segmental motion, providing access to higher service-temperature thermoplastics without sacrificing the polyesteramide biodegradability profile.

Drug Delivery Scaffolds Requiring Hydrolytic Control

The class-level hydrolytic stability of 4,4-disubstituted oxazolines (Evidence Item 1) makes this compound a rational candidate for the design of hydrolytically degradable polymer scaffolds where the degradation rate must be slower and more controlled than that achievable with unsubstituted 2-oxazoline-based polyesters. The pendant hydroxyl group provides a conjugation site for therapeutic agents, while the dimethylated oxazoline ring ensures that backbone degradation kinetics are dominated by ester bond hydrolysis rather than premature oxazoline ring-opening, enabling predictable zero-order release profiles [1].

Scale-Up Procurement for Pilot Polymer Production

The single-step, 60% yield synthesis from bulk ε-caprolactone (Evidence Item 2) positions this compound as the most scalable oxazoline-functional alcohol for pilot-scale polymer production. The quantitative GC conversion and straightforward azeotropic water removal enable reliable batch reproducibility, which is essential for GMP or ISO-compliant manufacturing environments. Procurement teams should prioritize vendors who can demonstrate traceable synthetic provenance to the McManus J. Org. Chem. 1976 procedure to ensure consistency with literature-reported yields and purity profiles [2].

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